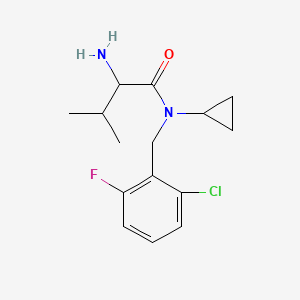
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a cyclopropyl group, a fluorobenzyl moiety, and an amino group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination of 2-chloro-6-fluorotoluene under illumination.
Formation of the amide bond: The 2-chloro-6-fluorobenzyl chloride is then reacted with (S)-2-amino-3-methylbutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step and automated systems for the coupling and cyclopropylation reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Chemical Biology: The compound can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Pharmaceutical Industry: It can serve as an intermediate in the synthesis of more complex drug molecules.
Agricultural Chemistry: Potential use as a precursor for the synthesis of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it could inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, leading to altered levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl alcohol: A related compound with similar structural features but lacking the amide and cyclopropyl groups.
2-Chloro-6-fluorobenzyl chloride: Another related compound that serves as an intermediate in the synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to target proteins. Additionally, the fluorobenzyl moiety can increase the compound’s lipophilicity, improving its ability to cross biological membranes .
Properties
Molecular Formula |
C15H20ClFN2O |
|---|---|
Molecular Weight |
298.78 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C15H20ClFN2O/c1-9(2)14(18)15(20)19(10-6-7-10)8-11-12(16)4-3-5-13(11)17/h3-5,9-10,14H,6-8,18H2,1-2H3 |
InChI Key |
AHQYKRSGRYRFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















